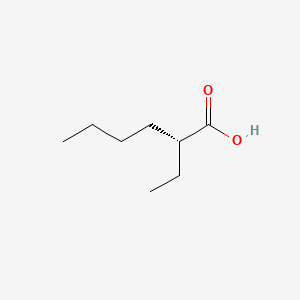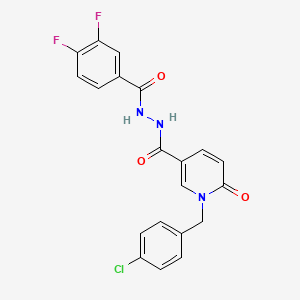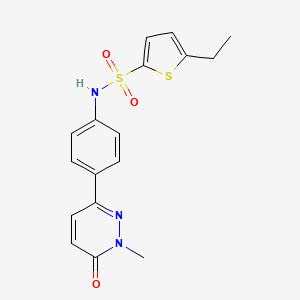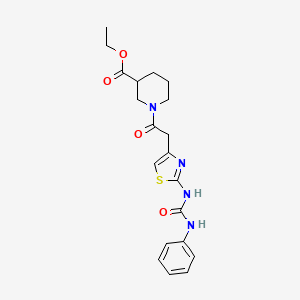
N-(2,5-dimetoxi-fenil)-3-propanamido-1-benzofurano-2-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2,5-dimethoxyphenyl)-3-propionamidobenzofuran-2-carboxamide” is a complex organic compound. It contains a benzofuran moiety, which is a heterocyclic compound (a compound containing atoms of at least two different elements as members of its rings) consisting of fused benzene and furan rings . The “2,5-dimethoxyphenyl” part suggests the presence of a phenyl group (a functional group made up of six hydrogen and carbon atoms) with methoxy groups (–O–CH3) attached to it at the 2nd and 5th positions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the benzofuran ring and the various attached groups .Aplicaciones Científicas De Investigación
- Importancia toxicológica: Debido a su similitud estructural con las anfetaminas, las fenetilaminas pueden causar efectos adversos simpaticomiméticos (por ejemplo, ansiedad, palpitaciones, insomnio, hipertermia). Los casos graves pueden conducir a coma, convulsiones, hemorragia cerebral y toxicidad cardíaca .
Toxicología forense y métodos de cuantificación
Analizar las fenetilaminas en matrices biológicas es crucial para fines forenses. Aquí tienes lo que necesitas saber:
- Nuevas drogas de diseño: La necesidad de métodos analíticos integrales actualizados es fundamental, especialmente al detectar nuevas drogas de diseño emergentes en muestras biológicas .
Propiedades de metabolismo y eliminación
Si bien existe información limitada sobre el metabolismo y la eliminación de N-(2,5-dimetoxi-fenil)-3-propanamido-1-benzofurano-2-carboxamida, se necesita más investigación para comprender su destino en el cuerpo .
Síntesis y desarrollo
Aunque no está directamente relacionado con sus aplicaciones, comprender la síntesis y el desarrollo de este compuesto es esencial para futuras investigaciones. Por ejemplo:
Mecanismo De Acción
Target of Action
The compound, also known as N-(2,5-dimethoxyphenyl)-3-(propanoylamino)-1-benzofuran-2-carboxamide, is a potent agonist of the 5-hydroxytryptamine receptor . This receptor, also known as the serotonin receptor, plays a crucial role in the regulation of mood, appetite, and sleep.
Mode of Action
As an agonist, the compound binds to the 5-hydroxytryptamine receptor, mimicking the action of serotonin. This binding triggers a series of biochemical reactions that result in the activation of the receptor .
Pharmacokinetics
The compound is extensively metabolized in the body, with a hepatic extraction ratio of 0.80 . It undergoes various metabolic reactions, including hydroxylation, O-demethylation, bis-O-demethylation, N-debenzylation, glucuronidation, sulfation, and acetylation . The metabolism of the compound is catalyzed by several enzymes, including CYP1A1, CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6, CYP2J2, CYP3A4, and UGT2B7 .
Result of Action
The activation of the 5-hydroxytryptamine receptor by the compound can lead to various molecular and cellular effects. These effects can include changes in mood, appetite, and sleep patterns. The specific effects can vary depending on the individual and the dose of the compound .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For example, the presence of other drugs can affect the metabolism of the compound, potentially leading to drug-drug interactions . Additionally, factors such as pH and temperature can affect the stability of the compound.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(2,5-dimethoxyphenyl)-3-(propanoylamino)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5/c1-4-17(23)22-18-13-7-5-6-8-15(13)27-19(18)20(24)21-14-11-12(25-2)9-10-16(14)26-3/h5-11H,4H2,1-3H3,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKZWYVVMINZGCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,4-dimethoxyphenyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2468057.png)
![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(5-methylisoxazol-4-yl)methanone](/img/structure/B2468058.png)
![3-(Tert-butyl)-2-phenylindeno[3,2-c]pyrazol-4-one](/img/structure/B2468060.png)
![3-(2-chlorophenyl)-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2468061.png)


![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-{2-[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]ethyl}piperidine-4-carboxamide](/img/structure/B2468067.png)

![[2-(3-Bromophenyl)triazol-4-yl]methanamine;hydrochloride](/img/structure/B2468069.png)
![(E)-1-[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B2468072.png)


![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-fluorobenzenesulfonamide](/img/structure/B2468077.png)